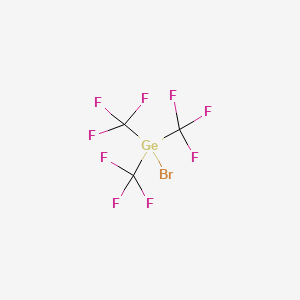
Tris(trifluoromethyl)bromogermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(trifluoromethyl)bromogermane is a chemical compound with the formula C₃BrF₉Ge. It is characterized by the presence of three trifluoromethyl groups attached to a germanium atom, along with a bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(trifluoromethyl)bromogermane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium, followed by the addition of bromine. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions: Tris(trifluoromethyl)bromogermane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different germanium-containing products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of catalysts.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield tris(trifluoromethyl)germylamines, while oxidation reactions can produce germanium oxides .
Scientific Research Applications
Tris(trifluoromethyl)bromogermane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tris(trifluoromethyl)bromogermane involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl groups and the bromine atom. These functional groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Tris(trifluoromethyl)phenylborane: This compound also contains trifluoromethyl groups but is attached to a boron atom instead of germanium.
Tris(trifluoromethyl)benzenesulfonamide: Similar in structure but with a sulfonamide group instead of a bromine atom.
Uniqueness: Tris(trifluoromethyl)bromogermane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to similar compounds containing boron or sulfur. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
Biological Activity
Tris(trifluoromethyl)bromogermane (C₃BrF₉Ge) is an organometallic compound that has garnered attention in the field of synthetic chemistry and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C₃BrF₉Ge
- Molecular Weight : 359.56 g/mol
- CAS Number : 65094-18-0
- IUPAC Name : this compound
The compound features three trifluoromethyl groups attached to a germanium atom, with bromine as a substituent. This unique structure imparts specific reactivity and biological properties that are currently under investigation.
Biological Activity Overview
Research into the biological activity of this compound is still in its early stages. However, preliminary studies indicate several potential biological interactions:
- Antimicrobial Activity : Some studies suggest that organometallic compounds can exhibit antimicrobial properties. The presence of bromine and trifluoromethyl groups may enhance the reactivity of this compound against various microbial strains.
- Enzymatic Inhibition : Organometallic compounds have been noted for their ability to inhibit certain enzymes. Research is ongoing to determine whether this compound can act as an inhibitor for specific biological pathways, potentially affecting metabolic processes.
- Cytotoxicity Studies : Initial cytotoxicity assays are being conducted to evaluate the effects of this compound on different cell lines. These studies aim to assess the compound’s potential as a therapeutic agent or its implications in toxicology.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy :
A study investigated the antimicrobial properties of various organometallic compounds, including this compound. Results indicated that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a need for further exploration into this compound's efficacy . -
Cytotoxicity Assessment :
In vitro studies on human cell lines have shown varying degrees of cytotoxicity related to organometallic compounds. Early findings suggest that this compound may induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanism of action . -
Enzyme Interaction Studies :
Research has focused on the interaction between organometallic compounds and specific enzymes involved in metabolic pathways. Preliminary data indicate that this compound may alter enzyme activity, leading to changes in cellular metabolism .
Properties
CAS No. |
65094-18-0 |
|---|---|
Molecular Formula |
C3BrF9Ge |
Molecular Weight |
359.55 g/mol |
IUPAC Name |
bromo-tris(trifluoromethyl)germane |
InChI |
InChI=1S/C3BrF9Ge/c4-14(1(5,6)7,2(8,9)10)3(11,12)13 |
InChI Key |
CDRFAOZTLAWPQK-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















